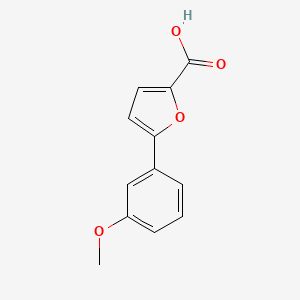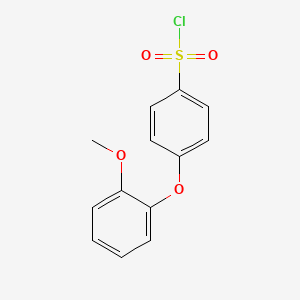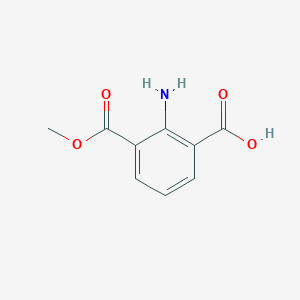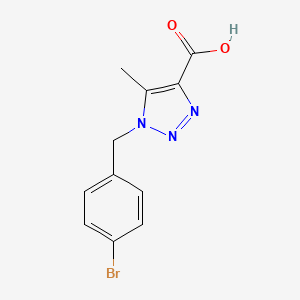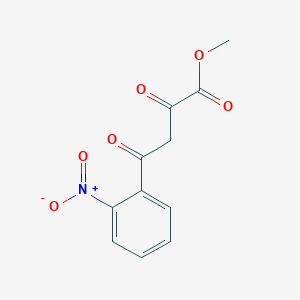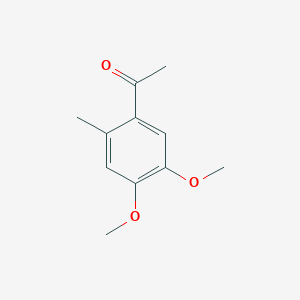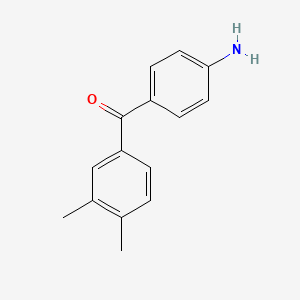
(4-Aminophenyl)(3,4-dimethylphenyl)methanone
Descripción general
Descripción
“(4-Aminophenyl)(3,4-dimethylphenyl)methanone” is a unique chemical compound with the empirical formula C15H15NO . It has a molecular weight of 225.29 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “(4-Aminophenyl)(3,4-dimethylphenyl)methanone” isCc1ccc(cc1C)C(=O)c2ccc(N)cc2 . The InChI is 1S/C15H15NO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,16H2,1-2H3 . This information can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis
“(4-Aminophenyl)(3,4-dimethylphenyl)methanone” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
(4-Aminophenyl)(3,4-dimethylphenyl)methanone and its derivatives have been extensively studied for their antimicrobial and antioxidant properties. For example, a study synthesized various 3,4-dimethyl phenyl bicyclo methanone derivatives and evaluated their antimicrobial and antioxidant activities using a variety of bacterial and fungal strains and DPPH radical scavenging methods. These compounds demonstrated significant antimicrobial and antioxidant potential (Thirunarayanan, 2015).
Antibacterial Activity
Another aspect of scientific research involving these compounds relates to their antibacterial activity. A novel compound, (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, was synthesized and subjected to molecular docking studies to understand its antibacterial activity. This compound exhibited promising results in combating bacterial infections (Shahana & Yardily, 2020).
Antioxidant Properties
The antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives have been extensively researched. These compounds, synthesized from reactions like bromination and demethylation, were evaluated for their in vitro antioxidant activities. The study found that these compounds, particularly those with multiple phenolic hydroxyl groups, possessed effective antioxidant power, making them promising molecules for potential therapeutic applications (Çetinkaya et al., 2012).
Antiinflammatory Activity
The compounds also display significant antiinflammatory activity. A study synthesized a series of 4-aminobenzophenones, demonstrating their ability to inhibit the release of proinflammatory cytokines and acting as potent and selective p38 MAP kinase inhibitors. These findings highlight the potential therapeutic application of these compounds in inflammatory diseases (Ottosen et al., 2003).
Polymer Science
In the field of polymer science, these compounds are utilized in the synthesis of new polyimides. For instance, polyimides derived from (3-amino-2,4,6-trimethylphenyl)-(3′-aminophenyl)methanone and aromatic dianhydrides were prepared and characterized, showing excellent thermal properties and potential for various industrial applications (Li et al., 2006).
Anti-Stress Oxidative Properties
Additionally, the synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, displayed anti-stress oxidative properties. This highlights the compound's potential in developing treatments for oxidative stress-related diseases (Largeron & Fleury, 1998).
Propiedades
IUPAC Name |
(4-aminophenyl)-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKUTIXKMCAGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385220 | |
| Record name | (4-aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(3,4-dimethylphenyl)methanone | |
CAS RN |
71969-25-0 | |
| Record name | (4-aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






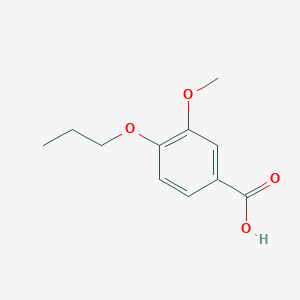
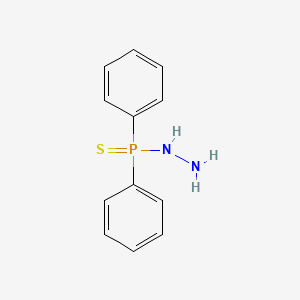
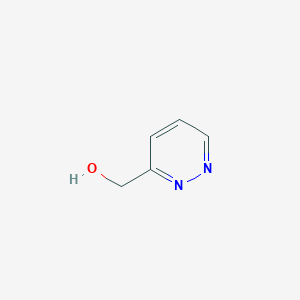
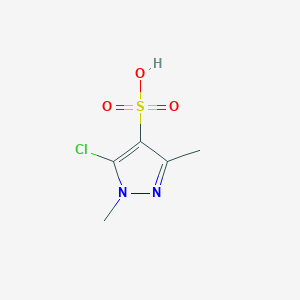
![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)
